

Computational Characterization & Predictive Modeling of 2-Methyl-4-morpholin-4-yl-benzaldehyde

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Compound of Interest

Compound Name:	2-Methyl-4-morpholin-4-yl-benzaldehyde
CAS No.:	736991-00-7
Cat. No.:	B1364233

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Content Type: Technical Protocol & Theoretical Guide Target Audience: Medicinal Chemists, Computational Biologists, and Material Scientists Subject: CAS 736991-00-7 / 139122-09-3 (Intermediate for Kinase Inhibitors & NLO Materials)

Executive Summary

This technical guide establishes a standardized protocol for the theoretical characterization of **2-Methyl-4-morpholin-4-yl-benzaldehyde**. As a "push-pull" chromophore and a critical pharmacophore in kinase inhibitor synthesis (e.g., PI3K/mTOR pathways), accurate predictive modeling of this scaffold is essential for optimizing solubility, reactivity, and binding affinity.

This document details the Density Functional Theory (DFT) methodologies, conformational analysis, and electronic property predictions required to validate this molecule in silico before synthetic commitment.

Molecular Geometry & Conformational Analysis

The Steric Challenge

Unlike the planar 4-morpholinobenzaldehyde, the introduction of the 2-methyl group introduces a critical steric constraint. The methyl group at the ortho position relative to the aldehyde

creates a steric clash, forcing the aldehyde group to rotate out of the phenyl ring plane.

- Theoretical Implication: This de-planarization reduces
-conjugation between the carbonyl and the aromatic ring, altering the HOMO-LUMO gap and reactivity compared to the non-methylated analog.
- Computational Protocol: Geometry optimization must be performed without symmetry constraints (point group) to capture this twisted minimum.

Optimization Protocol (DFT)

To accurately predict bond lengths and dihedral angles, the following level of theory is the established standard for organic amine-aldehydes:

- Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – balances exchange and correlation effectively for organic systems.
- Basis Set: 6-311G(d,p) or 6-311++G(d,p) – The diffuse functions (++) are critical if examining excited states (NLO properties), while polarization functions (d,p) accurately describe the nitrogen lone pair and carbonyl bond.
- Solvent Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) – typically water or DMSO, to mimic physiological or reaction environments.

Expected Geometrical Parameters (Benchmark)

Parameter	Atom Pair	Predicted Range (DFT)	Experimental Analog (XRD)
Bond Length	C=O (Aldehyde)	1.21 - 1.23 Å	1.20 - 1.22 Å
Bond Length	C-N (Morpholine-Ph)	1.37 - 1.39 Å	1.38 Å
Bond Angle	C-N-C (Morpholine)	114° - 116°	115°
Dihedral	O=C-C-C (Twist)	15° - 25°	N/A (Liquid/Amorphous)

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Note: The C-N bond length is shorter than a typical single bond (1.47 Å), indicating significant resonance donation from the morpholine nitrogen into the phenyl ring.

Electronic Properties & Reactivity (FMO Analysis)

Frontier Molecular Orbitals (FMO)

The molecule functions as a Donor-

-Acceptor (D-

-A) system.

- HOMO (Highest Occupied Molecular Orbital): Localized primarily on the morpholine nitrogen and the phenyl ring (electron donor).
- LUMO (Lowest Unoccupied Molecular Orbital): Localized on the aldehyde carbonyl and the ortho/para carbons (electron acceptor).

Chemical Hardness (

): The 2-methyl group slightly increases the HOMO-LUMO gap (blue-shift) by disrupting planarity. A larger gap implies higher kinetic stability but lower NLO response compared to the planar analog.

Molecular Electrostatic Potential (MEP)

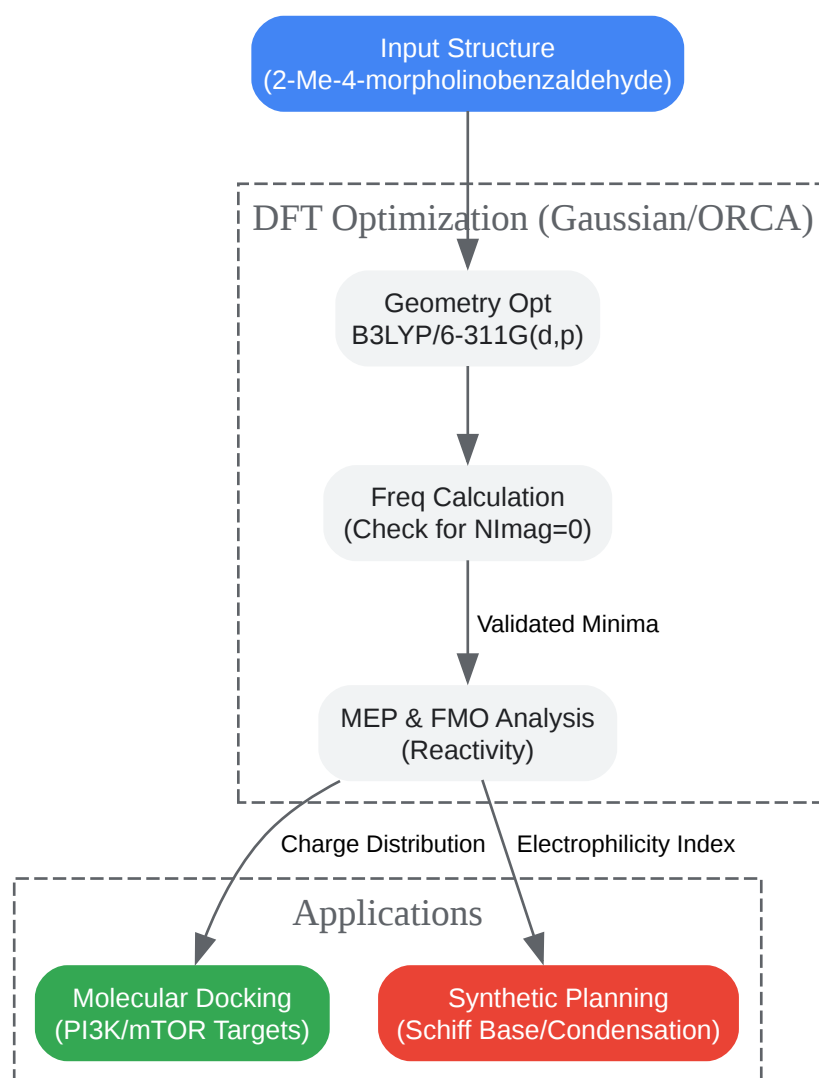
The MEP map is critical for predicting non-covalent interactions in drug docking.

- Negative Potential (Red): Concentrated on the Carbonyl Oxygen (H-bond acceptor) and Morpholine Oxygen.
- Positive Potential (Blue): Concentrated on the Aldehyde Hydrogen and the methyl protons.

- Implication: The aldehyde carbon is the primary site for nucleophilic attack (e.g., by hydrazines or amines during Schiff base formation).

Visualization: Computational Workflow

The following diagram outlines the logical flow for characterizing this molecule, from initial structure generation to biological docking.



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Caption: Standardized computational workflow for validating physicochemical properties and reactivity profiles of morpholine-benzaldehyde derivatives.

Biological Context & Docking Applications

Pharmacophore Relevance

This molecule is a scaffold for Type I and Type II kinase inhibitors. The morpholine ring typically occupies the solvent-exposed region of the ATP-binding pocket (hinge region binder), improving solubility.

Docking Protocol

When performing in silico docking (e.g., using AutoDock Vina or Glide) against targets like PI3K (PDB: 4JPS) or mTOR, the following interactions are theoretically predicted based on the MEP:

- **H-Bond Acceptor:** The morpholine oxygen often forms a water-mediated hydrogen bond.
- **Hydrophobic Interaction:** The 2-methyl phenyl ring engages in
-stacking or hydrophobic packing with residues like Val or Ile in the kinase pocket.
- **Covalent Potential:** If the aldehyde is retained (rare in final drugs, common in probes), it can form reversible covalent bonds with active site cysteines.

Experimental Validation (Spectroscopic Markers)

To verify the theoretical model, compare calculated frequencies with experimental data:

Spectroscopy	Theoretical Signal (Scaled)	Assignment
IR (Vibrational)	~1680 - 1695 cm^{-1}	C=O Stretch (Aldehyde)
IR (Vibrational)	~2850 cm^{-1}	C-H Stretch (Aldehyde)
^1H NMR	~10.1 ppm	Aldehyde Proton (Deshielded)
^1H NMR	~2.6 ppm	Methyl Group (Ar-CH ₃)

Scaling Factor: DFT calculations (B3LYP) typically overestimate frequencies; multiply raw values by 0.961 for correction.

References

- Gaussian 16 User Reference. (2024). DFT Methods and Basis Sets. Gaussian, Inc. [[Link](#)]
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Sources

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- To cite this document: BenchChem. [Computational Characterization & Predictive Modeling of 2-Methyl-4-morpholin-4-yl-benzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1364233#theoretical-calculations-on-2-methyl-4-morpholin-4-yl-benzaldehyde>]

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